N-(1-Naphthyl)-1-adamantanecarboxamide

Overview

Description

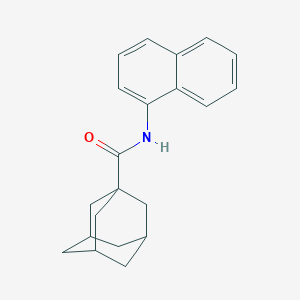

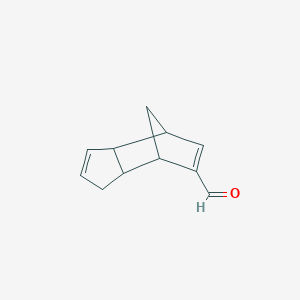

“N-(1-Naphthyl)-1-adamantanecarboxamide” is a compound that likely contains a naphthyl group (a two-ring aromatic structure) and an adamantanecarboxamide group (a three-dimensional, diamond-like structure with an amide functional group). The “N-” prefix indicates that the naphthyl group is likely attached to the adamantanecarboxamide via a nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 1-adamantanecarboxylic acid with 1-naphthylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring structure of the naphthyl group and the three-dimensional, cage-like structure of the adamantane group. The amide functional group would likely contribute to the compound’s reactivity .Chemical Reactions Analysis

As an amide, this compound could participate in typical amide reactions, such as hydrolysis under acidic or basic conditions. The aromatic naphthyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, amides have high boiling points due to their ability to form hydrogen bonds. The compound’s solubility would depend on the solvent used .Scientific Research Applications

Fluoride Ion Recognition

“N-(1-Naphthyl)-1-adamantanecarboxamide” has been used in the synthesis of a Schiff base for fluoride ion recognition . The compound was characterized using single crystal X-ray diffraction study and spectroscopy methods including UV–Vis, IR, and NMR spectroscopy .

Sensor for Many Ions/Molecules

The Bratton–Marshall reagent, a free base of “N-(1-Naphthyl)-1-adamantanecarboxamide”, is used as a sensor of many ions/molecules . The Schiff bases of it have also been used as chemosensors for various ions .

Analysis of Arylamine Type of Drugs

“N-(1-Naphthyl)-1-adamantanecarboxamide” is used to analyze arylamine type of drugs . It is an excellent reagent for the measurement of aromatic amines .

Colorimetric Determination of Sulfonamide in Blood

“N-(1-Naphthyl)-1-adamantanecarboxamide” is used for colorimetric determination of sulfonamide in blood . It acts as a coupling agent for the spectrophotometric determination of aromatic amines, aminophenols, phenylenediamines, dinitroanilines, chloroanilines, thiols, and sulfonamides .

Quantitative Analysis of Nitrate and Nitrite in Water Samples

“N-(1-Naphthyl)-1-adamantanecarboxamide” is also used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry .

Preparation of (N-1-naphthyl-ethylenediamine)-dichloroplatinum (II)

“N-(1-Naphthyl)-1-adamantanecarboxamide” is involved in the preparation of (N-1-naphthyl-ethylenediamine)-dichloroplatinum (II) by reacting with potassium tetrachloroplatinate .

Mechanism of Action

Target of Action

Related compounds such as n-1-naphthylphthalamic acid (npa) have been found to interact with pin-formed (pin) transporters, which are crucial for the polar auxin transport (pat) in plants .

Mode of Action

Npa, a related compound, has been shown to directly associate with and inhibit pin auxin transporters . This interaction affects the directional intercellular transport of auxin, a phytohormone essential for plant growth and development .

Biochemical Pathways

The auxin pathway plays a vital role in regulating cell expansion, division, differentiation, and other growth processes in plants .

Result of Action

The inhibition of pin auxin transporters by related compounds like npa leads to changes in the spatial-temporal dynamics of auxin, affecting plant growth and development .

Future Directions

properties

IUPAC Name |

N-naphthalen-1-yladamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO/c23-20(21-11-14-8-15(12-21)10-16(9-14)13-21)22-19-7-3-5-17-4-1-2-6-18(17)19/h1-7,14-16H,8-13H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZASJFLYAWUDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342853 | |

| Record name | N-(Naphthalen-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Naphthyl)-1-adamantanecarboxamide | |

CAS RN |

121768-37-4 | |

| Record name | N-(Naphthalen-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride](/img/structure/B45640.png)

![N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide](/img/structure/B45644.png)

![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-4,5-dihydro-1H-imidazole-5-carboxylate](/img/structure/B45647.png)

![Diethyl 2-[[3-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioate](/img/structure/B45650.png)